molecular formula C7H8N2OS B15359441 (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone

(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone

Cat. No.: B15359441
M. Wt: 168.22 g/mol
InChI Key: XAKRTDDVVPGXFL-UHFFFAOYSA-N
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Description

(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for developing drugs with various therapeutic properties.

Synthetic Routes and Reaction Conditions:

  • Hantzsch Thiazole Synthesis: This classical method involves the reaction of α-haloketones with thiourea to form thiazoles. In this case, cyclopropylmethanone can be halogenated to form the corresponding α-haloketone, which then reacts with thiourea to yield this compound.

  • Condensation Reactions: Another approach involves the condensation of cyclopropylmethanone with thioamides, followed by cyclization under acidic conditions to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives, such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the thiazole ring into thiol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to a variety of substituted thiazoles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazole thiols.

  • Substitution Products: Various substituted thiazoles depending on the substituent used.

Scientific Research Applications

(2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

  • Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making them valuable in biological studies.

  • Medicine: Thiazole compounds are used in the development of drugs for treating various diseases, including cancer, diabetes, and infectious diseases.

  • Industry: Thiazoles are used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with key enzymes or receptors in the pathogen.

Comparison with Similar Compounds

  • 2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

  • Thiazole-4-carboxylic Acid: Another thiazole derivative used in drug synthesis.

  • Thiazolidinediones: A class of drugs used in diabetes treatment, structurally related to thiazoles.

Uniqueness: (2-Amino-1,3-thiazol-4-yl)-cyclopropylmethanone is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other thiazole derivatives. This structural feature may enhance its binding affinity to biological targets and improve its pharmacological profile.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl)-cyclopropylmethanone

InChI

InChI=1S/C7H8N2OS/c8-7-9-5(3-11-7)6(10)4-1-2-4/h3-4H,1-2H2,(H2,8,9)

InChI Key

XAKRTDDVVPGXFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CSC(=N2)N

Origin of Product

United States

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